

Unveiling the Metabolic Fate of CP-533,536: A Technical Guide

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Compound of Interest

Compound Name: CP-533,536 metabolite M21

Cat. No.: B15193549

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Abstract

CP-533,536, also known as Evatanepag, is a potent and selective agonist of the E-prostanoid 2 (EP2) receptor, a key target in therapeutic areas such as bone healing and inflammatory diseases. Understanding the metabolic fate of this compound is critical for its development and clinical application. This technical guide provides a comprehensive overview of the discovery and identification of CP-533,536 metabolites. Due to the limited publicly available information on the specific metabolites of CP-533,536, this guide outlines the established experimental protocols and analytical techniques typically employed in drug metabolism studies to characterize the biotransformation of such a compound. It also presents a hypothetical metabolic scheme based on the known chemical structure of CP-533,536 and common metabolic pathways for similar chemical moieties.

Introduction

CP-533,536 is a 3-pyridyl sulfonamide-based compound developed for its selective agonistic activity on the EP2 receptor.[1] Preclinical studies have demonstrated its potential in promoting bone formation.[1] Early pharmacokinetic data in rats indicate that CP-533,536 exhibits high clearance and a short half-life, suggesting extensive metabolism.[2] A thorough characterization of its metabolic pathways is therefore essential for understanding its efficacy, safety profile, and potential drug-drug interactions. This guide details the methodologies required to elucidate the metabolic profile of CP-533,536.

Hypothetical Metabolic Pathways of CP-533,536

Based on the chemical structure of CP-533,536, several metabolic pathways can be postulated. These include both Phase I (functionalization) and Phase II (conjugation) reactions.

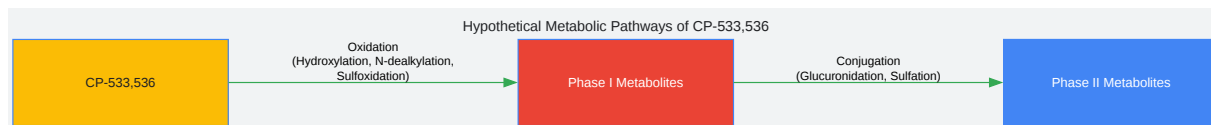
Phase I Metabolism:

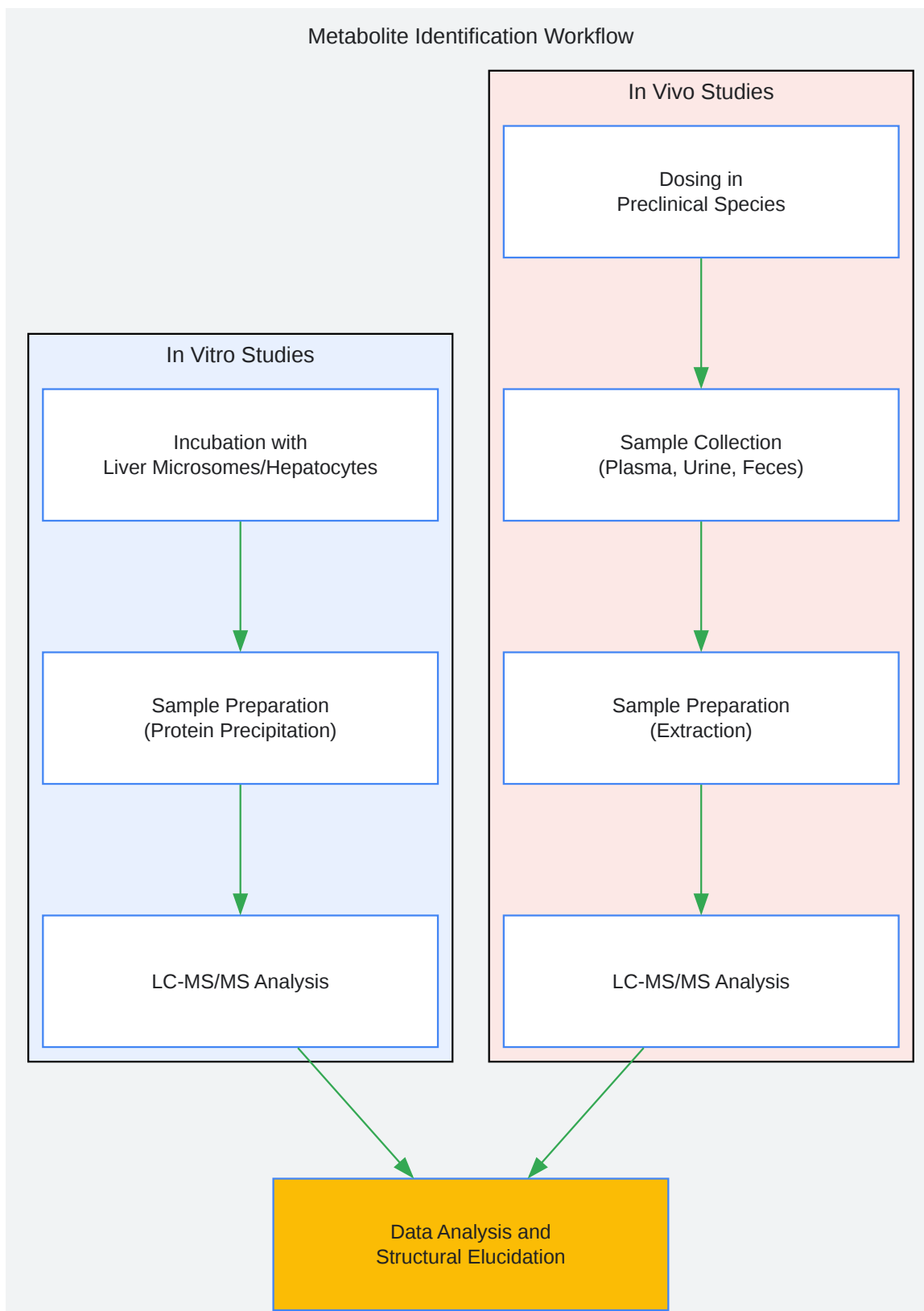
- Oxidation: The tert-butyl group is a potential site for hydroxylation. The aromatic rings could also undergo hydroxylation.
- N-dealkylation: The benzyl group attached to the sulfonamide nitrogen could be cleaved.
- Sulfoxidation: The sulfur atom in the sulfonamide group could be oxidized.

Phase II Metabolism:

- Glucuronidation: Hydroxylated metabolites formed during Phase I reactions can be conjugated with glucuronic acid.
- Sulfation: Hydroxylated metabolites can also undergo sulfation.

The following diagram illustrates these potential metabolic pathways.





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References

- 1. selleckchem.com [selleckchem.com]
- 2. Evatanepag (CP-533536) | PGE2 agonist | CAS 223488-57-1 | Buy Evatanepag (CP-533536) from Supplier InvivoChem [invivochem.com]
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